6-Bromo-2-chloro-4-iodopyridin-3-amine IUPAC name
6-Bromo-2-chloro-4-iodopyridin-3-amine IUPAC name
An In-depth Technical Guide to 6-Bromo-2-chloro-4-iodopyridin-3-amine: Nomenclature, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 6-bromo-2-chloro-4-iodopyridin-3-amine, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the systematic IUPAC nomenclature, details its physicochemical properties, proposes a strategic synthetic pathway with a detailed experimental protocol, and explores its potential applications as a versatile building block in drug discovery. Emphasis is placed on the rationale behind methodological choices, ensuring a deep understanding of the compound's chemistry. This guide serves as an essential resource for scientists and professionals engaged in the development of novel molecular entities.
The precise naming of a complex molecule is fundamental to clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. The name "6-Bromo-2-chloro-4-iodopyridin-3-amine" is derived following a hierarchical set of rules designed to produce a unique and unambiguous identifier.[1]
The Systematic Naming Process
The derivation of the IUPAC name follows a logical sequence:
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Identification of the Parent Hydride : The core structure is a six-membered heterocyclic aromatic ring containing one nitrogen atom, which is identified as pyridine .[2]
-
Identification of the Principal Characteristic Group : The amine (-NH₂) group is the highest-priority functional group present. According to IUPAC rules, it is cited as a suffix, leading to the base name pyridin-amine .[1]
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Numbering of the Ring : The pyridine ring is numbered starting with the nitrogen atom as position 1. The numbering proceeds around the ring in a direction that assigns the lowest possible number (locant) to the principal characteristic group. In this case, the amine group is assigned to position 3 .[2]
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Identification and Naming of Substituents : The remaining substituents are three halogen atoms: -Br (bromo), -Cl (chloro), and -I (iodo).
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Assigning Locants to Substituents : With the amine fixed at position 3, the locants for the halogens are 2, 4, and 6.
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Alphabetical Ordering and Assembly : The substituent prefixes are arranged in alphabetical order (bromo, chloro, iodo), irrespective of their locants. These are then prefixed to the parent name, resulting in the final, correct IUPAC name: 6-Bromo-2-chloro-4-iodopyridin-3-amine .
Physicochemical Properties
The molecular structure of 6-bromo-2-chloro-4-iodopyridin-3-amine dictates its physical and chemical properties. While experimental data for this specific isomer is not widely published, its properties can be calculated based on its composition. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClIN₂ | Calculated |
| Molecular Weight | 333.35 g/mol | Calculated[3] |
| Exact Mass | 331.82129 Da | Calculated[3] |
| InChI Key | (Predicted) | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid at room temp. | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, EtOAc, DMSO) and poorly soluble in water. | Inferred from structure |
| pKa (conjugate acid) | (Predicted) | - |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyridines requires a carefully designed strategy to control regioselectivity. Direct halogenation of aminopyridine can lead to a mixture of products due to the strong activating nature of the amino group.[4] Therefore, a multi-step, regiocontrolled approach is necessary.
Proposed Synthetic Pathway
A plausible and efficient synthesis can be envisioned starting from a commercially available precursor, such as 2-chloro-3-aminopyridine. The strategy involves sequential, directed halogenations.
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Step 1: Iodination of 2-Chloro-3-aminopyridine. The first step is the introduction of the iodine atom. The amino group is a strong ortho-, para-director. Given that the 2-position is blocked by chlorine and the 6-position is sterically hindered, iodination is expected to occur preferentially at the 4-position. N-Iodosuccinimide (NIS) is an effective electrophilic iodinating agent for this transformation.
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Step 2: Bromination of 2-Chloro-4-iodo-3-aminopyridine. With the 2, 3, and 4 positions occupied, the subsequent bromination is directed to one of the remaining vacant positions (5 or 6). The combined directing effects of the substituents and the steric environment favor bromination at the less hindered 6-position. N-Bromosuccinimide (NBS) is a suitable reagent for this step.[4]
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel. A thorough risk assessment should be conducted before commencing any experimental work. [5]
Step 1: Synthesis of 2-Chloro-4-iodopyridin-3-amine
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Reaction Setup : To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-3-aminopyridine (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile.
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Reagent Addition : Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.1 eq.) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the iodinated intermediate.
Step 2: Synthesis of 6-Bromo-2-chloro-4-iodopyridin-3-amine
-
Reaction Setup : Dissolve the product from Step 1 (1.0 eq.) in anhydrous acetonitrile in a dry flask under a nitrogen atmosphere.
-
Reagent Addition : Cool the solution to 0 °C. Add N-Bromosuccinimide (1.1 eq.) portion-wise.
-
Reaction : Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Purification : Follow the same work-up and purification procedure as described in Step 1 to isolate the final product, 6-bromo-2-chloro-4-iodopyridin-3-amine.
Applications in Drug Discovery and Organic Synthesis
Halogenated heterocyclic compounds are paramount in modern drug discovery and development.[6] 6-Bromo-2-chloro-4-iodopyridin-3-amine serves as a quintessential example of a versatile chemical building block.
-
Scaffold for Complex Molecules : The pyridine core is a common motif in a vast number of biologically active compounds, including kinase inhibitors used in oncology.[6]
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Orthogonal Chemical Handles : The true synthetic utility of this molecule lies in the differential reactivity of its three distinct halogen atoms in metal-catalyzed cross-coupling reactions.
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Iodine : The C-I bond is the most reactive, making it ideal for initial modifications via Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions.
-
Bromine : The C-Br bond is less reactive than C-I, allowing for a second, sequential cross-coupling reaction under slightly more forcing conditions.
-
Chlorine : The C-Cl bond is the least reactive, typically requiring specialized catalysts and harsher conditions for activation.
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This hierarchy of reactivity allows chemists to selectively introduce different molecular fragments at the 4-, 6-, and 2-positions, respectively, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Disposal
As with all halogenated aromatic compounds, 6-bromo-2-chloro-4-iodopyridin-3-amine should be handled with care, assuming it is toxic and irritant.[7] A comprehensive Safety Data Sheet (SDS) should be consulted if available, but general precautions for related chemicals should be followed.[8][9]
| Precaution Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. | To prevent skin and eye contact with the chemical.[10] |
| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To avoid inhalation of potentially toxic dust or vapors.[10] |
| Handling | Avoid generating dust. Use non-sparking tools. Keep away from heat and incompatible materials (e.g., strong oxidizing agents). | To minimize exposure and prevent fire or hazardous reactions.[8] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light. | To maintain chemical stability and prevent degradation.[11] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance.[5] |
Conclusion
6-Bromo-2-chloro-4-iodopyridin-3-amine is a strategically designed chemical entity whose value is derived from its highly functionalized and differentiated structure. Its IUPAC name is a direct reflection of its complex substitution pattern. While its synthesis is non-trivial, it can be achieved through a regiocontrolled, multi-step sequence. The true potential of this compound is realized in its application as a sophisticated building block, offering chemists orthogonal handles for the modular assembly of complex molecular architectures essential for advancing drug discovery and materials science.
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